Decamethrin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

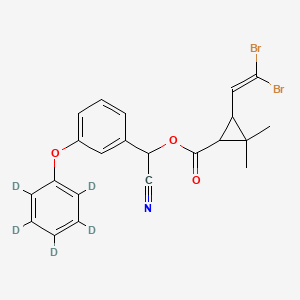

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isotopic Purity of Decamethrin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Decamethrin-d5, a deuterated internal standard crucial for the accurate quantification of the pyrethroid insecticide Decamethrin. This document outlines the typical isotopic composition, the analytical methodologies for its determination, and detailed experimental protocols.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled analog of Decamethrin, where five hydrogen atoms on the phenoxy-phenyl ring have been replaced with deuterium. This modification results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The accuracy of quantitative analyses using deuterated standards is fundamentally dependent on their isotopic purity. Isotopic purity refers to the extent to which the intended isotope (deuterium, in this case) has replaced the original isotope (protium or ¹H) at the specified positions within the molecule. It is typically reported as the percentage of molecules that contain the desired number of deuterium atoms.

Isotopic Purity Specification

Commercial suppliers of this compound provide specifications for its isotopic purity. A typical specification is a statement of the minimum percentage of deuterated forms. For instance, a common specification is "≥99% deuterated forms (d1-d5)"[1]. This indicates that the sum of the molecular species containing one to five deuterium atoms constitutes at least 99% of the total material. The remaining percentage is primarily the unlabeled (d0) form.

Data Presentation: Isotopic Distribution of this compound

While a lot-specific certificate of analysis provides the most accurate isotopic distribution, the following table presents a representative isotopic purity profile for this compound that is consistent with the "≥99% deuterated forms (d1-d5)" specification.

| Isotopologue | Number of Deuterium Atoms | Representative Abundance (%) |

| d0 | 0 | < 1.0 |

| d1 | 1 | < 1.0 |

| d2 | 2 | < 1.0 |

| d3 | 3 | < 2.0 |

| d4 | 4 | < 5.0 |

| d5 | 5 | > 90.0 |

| Total Deuterated Forms (d1-d5) | 1-5 | ≥ 99.0 |

Note: The values in this table are illustrative and may vary between different batches and suppliers. For precise data, always refer to the certificate of analysis provided with the specific lot of the standard.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of deuterated compounds like this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method

LC-HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.[2] The high resolving power of the mass spectrometer allows for the separation and quantification of the different isotopologues (molecules with different numbers of deuterium atoms).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.

-

-

LC-HRMS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry Mode: Full scan mode with a resolution of at least 70,000.

-

Scan Range: m/z 400-600.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound peak.

-

Extract the ion chromatograms for the monoisotopic masses of the d0 to d5 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

Quantitative NMR (qNMR) can be used to determine the isotopic purity by comparing the integral of the residual proton signals in the deuterated regions to the integral of a proton signal in a non-deuterated region of the molecule or to a certified internal standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into an NMR tube.

-

Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should have a known purity and a proton signal that does not overlap with the analyte signals.

-

Add a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H.

-

Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Spectral Width: Appropriate to cover all signals of interest.

-

-

Data Analysis:

-

Process the acquired FID with appropriate phasing and baseline correction.

-

Integrate the well-resolved signal of the internal standard and a well-resolved signal from a non-deuterated region of the this compound molecule.

-

Integrate the residual proton signals in the deuterated phenoxy-phenyl region of the this compound spectrum.

-

Calculate the molar ratio of the analyte to the internal standard to determine the chemical purity.

-

Calculate the percentage of non-deuterated species by comparing the integral of the residual proton signals to the integral of the non-deuterated proton signal, normalized for the number of protons. The isotopic purity is then calculated as 100% minus the percentage of the non-deuterated species.

-

Caption: Workflow for Isotopic Purity Determination by qNMR.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative analytical methods. This guide has provided a comprehensive overview of the typical isotopic purity specifications and detailed experimental protocols for its determination using LC-HRMS and qNMR. For researchers, scientists, and drug development professionals, a thorough understanding and verification of the isotopic purity of deuterated internal standards are essential for generating reliable and reproducible data. It is always recommended to consult the lot-specific certificate of analysis for the most accurate information on the isotopic distribution of this compound.

References

In-Depth Technical Guide: Synthesis and Labeling of Decamethrin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Decamethrin-d5, a deuterated internal standard essential for the accurate quantification of the pyrethroid insecticide Decamethrin (Deltamethrin). This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to support research and development in analytical chemistry and drug metabolism studies.

Introduction

Decamethrin, a potent synthetic pyrethroid insecticide, acts as a modulator of voltage-gated sodium channels.[1] Accurate quantification of Decamethrin in various matrices is crucial for environmental monitoring, toxicology studies, and pharmacokinetic analysis. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust analytical methodologies, particularly in mass spectrometry-based techniques like GC-MS and LC-MS.[1] The incorporation of five deuterium atoms on the phenoxy ring provides a distinct mass shift, enabling precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2]

This guide outlines a plausible and chemically sound synthetic route for this compound, based on established synthetic methodologies for Decamethrin and other labeled pyrethroids.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for analytical method development and sample handling.

| Property | Value | Reference |

| Formal Name | (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, cyano(3-phenoxy-d5)phenyl)methyl ester | [1] |

| Chemical Formula | C₂₂H₁₄Br₂D₅NO₃ | [1] |

| Molecular Weight | 510.2 g/mol | [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

| Purity (HPLC) | ≥95.0% | [2] |

| Appearance | A semi-solid | [1] |

| Melting Point | 98-102 °C | [2] |

| Solubility | Soluble in Acetonitrile, DMF, DMSO, Methanol | [1] |

| Storage Temperature | 2-8°C | [2] |

Synthetic Pathway Overview

The synthesis of this compound is achieved through a multi-step process that culminates in the esterification of a deuterated alcohol moiety with a specific stereoisomer of a cyclopropanecarboxylic acid. The key to the isotopic labeling is the introduction of deuterium atoms at an early stage, specifically in the phenoxy group of the alcohol precursor.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established literature procedures for the synthesis of Decamethrin and related compounds.

Synthesis of (S)-α-Cyano-3-(phenoxy-d5)-benzyl Alcohol

The synthesis of the deuterated alcohol moiety is a critical part of the overall process. It involves the preparation of 3-(phenoxy-d5)-benzaldehyde followed by the formation of the corresponding cyanohydrin and subsequent resolution to obtain the desired (S)-enantiomer.

Step 1: Synthesis of 3-(Phenoxy-d5)-benzaldehyde

This step involves a copper-catalyzed Ullmann condensation between phenol-d6 and 3-hydroxybenzaldehyde, followed by oxidation.

-

Materials: Phenol-d6, 3-hydroxybenzaldehyde, potassium carbonate, copper(I) iodide, pyridine, dichloromethane, manganese dioxide.

-

Procedure:

-

A mixture of 3-hydroxybenzaldehyde, phenol-d6, potassium carbonate, and a catalytic amount of copper(I) iodide in pyridine is heated under an inert atmosphere.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield 3-(phenoxy-d5)-benzyl alcohol.

-

The alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent such as manganese dioxide in dichloromethane.

-

The crude 3-(phenoxy-d5)-benzaldehyde is purified by column chromatography.

-

Step 2: Synthesis and Resolution of (S)-α-Cyano-3-(phenoxy-d5)-benzyl Alcohol

-

Materials: 3-(Phenoxy-d5)-benzaldehyde, sodium cyanide, sodium bisulfite, a suitable resolving agent (e.g., an optically active amine or an enzyme).

-

Procedure:

-

3-(Phenoxy-d5)-benzaldehyde is reacted with sodium cyanide in the presence of sodium bisulfite to form the racemic cyanohydrin, (R,S)-α-cyano-3-(phenoxy-d5)-benzyl alcohol.

-

The racemic mixture is then resolved to isolate the desired (S)-enantiomer. This can be achieved through several methods, including:

-

Classical resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and liberation of the desired enantiomer.

-

Enzymatic resolution: Utilizing a lipase to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the (S)-alcohol.

-

-

Synthesis of (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic Acid

The synthesis of the acid moiety involves a stereoselective route starting from a chiral precursor.

-

Materials: Methyl (1R)-cis-caronaldehyde, carbon tetrabromide, triphenylphosphine, acetic acid, hydrobromic acid.

-

Procedure:

-

Methyl (1R)-cis-caronaldehyde is subjected to a Wittig-type reaction with carbon tetrabromide and triphenylphosphine in a suitable solvent like dichloromethane.

-

This reaction forms the dibromovinyl group attached to the cyclopropane ring.

-

The resulting methyl ester is then hydrolyzed under acidic conditions (e.g., using a mixture of acetic acid and hydrobromic acid) to yield (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

-

The product is purified by recrystallization.

-

Final Step: Esterification

The final step is the esterification of the deuterated alcohol with the cyclopropanecarboxylic acid to yield this compound.

-

Materials: (S)-α-Cyano-3-(phenoxy-d5)-benzyl alcohol, (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) or conversion to the acid chloride, a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid can be converted to its more reactive acid chloride using a reagent like thionyl chloride.

-

The acid chloride is then reacted with (S)-α-cyano-3-(phenoxy-d5)-benzyl alcohol in the presence of a base (e.g., pyridine) to form the ester.

-

Alternatively, a direct coupling of the carboxylic acid and the alcohol can be achieved using a coupling agent like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

-

The reaction is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is worked up to remove byproducts and the crude this compound is purified by column chromatography.

-

Characterization and Quality Control

The final product, this compound, must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

| Analytical Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic distribution. | A molecular ion peak corresponding to the mass of this compound (510.2 m/z) and a fragmentation pattern consistent with the structure. The isotopic cluster will show a shift of +5 amu compared to the unlabeled standard. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation. | ¹H NMR will show a significant reduction or absence of signals corresponding to the protons on the phenoxy ring. ¹³C NMR and ²H NMR can further confirm the positions of the deuterium labels. |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak indicating high purity (typically >95%). |

| Chiral Chromatography | Confirmation of stereochemical purity. | A single peak corresponding to the desired (1R,3R,αS)-isomer. |

Logical Relationship of Synthetic Steps

The synthesis of this compound follows a convergent approach where two key intermediates are synthesized separately and then combined in the final step.

Caption: Convergent synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and labeling of this compound. The outlined procedures, based on established chemical principles, offer a reliable pathway for producing this essential internal standard. The availability of high-purity this compound is critical for advancing research in areas requiring precise quantification of Decamethrin, thereby contributing to improved environmental safety assessments and a better understanding of its metabolic fate. Researchers and drug development professionals can utilize this guide as a foundational resource for the in-house synthesis or for the critical evaluation of commercially available standards.

References

A Technical Guide to Decamethrin-d5: The Gold Standard for Quantitative Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Decamethrin-d5, focusing on its core function and mechanism of action as a stable isotope-labeled internal standard in quantitative analytical workflows. We will explore the foundational principles of its application, present key quantitative data, detail a representative experimental protocol, and provide visualizations of the analytical process.

The Core Principle: Mechanism of Action as an Internal Standard

In analytical chemistry, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is essential for achieving accurate and precise quantification.[1] An IS is a compound of known concentration added to samples, calibrators, and controls to correct for analytical variability.[2]

This compound's "mechanism of action" is not biological but rather its function within this analytical framework. It belongs to the "gold standard" category of internal standards: stable isotope-labeled (SIL) standards.[1] The principle is based on the following key attributes:

-

Near-Identical Physicochemical Properties: this compound is a deuterated analog of Decamethrin (also known as Deltamethrin), where five hydrogen atoms have been replaced by deuterium atoms.[3][4] This substitution makes it chemically and physically almost identical to the target analyte. Consequently, it experiences the same behavior and potential for loss during every step of the analytical process, including extraction, sample cleanup, and injection.[5][6]

-

Co-elution: Due to its similar chemical structure, this compound co-elutes with the native Decamethrin during chromatographic separation.[7] This ensures that both compounds are subjected to the same conditions, such as ion suppression or enhancement, at the point of analysis in the mass spectrometer.[7]

-

Mass Distinguishability: While chemically similar, the five deuterium atoms give this compound a mass increase of approximately 5 Daltons compared to Decamethrin. This mass difference allows the mass spectrometer to detect and measure the two compounds independently based on their unique mass-to-charge ratios (m/z).[5]

By adding a precise amount of this compound at the very beginning of the sample preparation process, a ratio of the analyte's signal to the internal standard's signal is calculated. This ratio remains constant even if the absolute signal intensity fluctuates due to sample loss or instrument drift. This allows for the highly accurate calculation of the analyte's concentration, effectively correcting for procedural errors and matrix effects.[2][8]

Data Presentation: Physicochemical Properties

The selection of an appropriate internal standard requires a thorough understanding of its properties relative to the analyte. The table below summarizes key quantitative data for Decamethrin and its deuterated internal standard, this compound.

| Property | Decamethrin (Deltamethrin) | This compound (Internal Standard) | Reference |

| Chemical Formula | C₂₂H₁₉Br₂NO₃ | C₂₂H₁₄D₅Br₂NO₃ | [3] |

| Molecular Weight | 505.2 g/mol | 510.2 g/mol | [3] |

| Synonyms | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate | This compound | [3] |

| Common Analytical Technique | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS | [9] |

| Purpose | Analyte to be quantified | Stable isotope-labeled internal standard | [3] |

Experimental Protocols: Quantification of Decamethrin in Soil

This section details a representative methodology for the determination of Decamethrin residues in soil samples using this compound as an internal standard with LC-MS/MS. The protocol is adapted from established environmental analysis methods.[8]

3.1. Materials and Reagents

-

Decamethrin analytical standard

-

This compound internal standard stock solution (e.g., 5 µg/mL)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate

-

Deionized Water

-

Microwave Extractor

-

Centrifuge

-

HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[8]

3.2. Sample Preparation and Extraction

-

Weighing: Accurately weigh 20 g of the soil sample into a microwave extraction vessel.

-

Spiking: Add a precise volume of the this compound internal standard working solution to the soil sample. This step is critical and must be done before extraction.

-

Extraction: Add 40 mL of an extraction solvent mixture (e.g., acetonitrile/10 mM ammonium acetate in water, 90/10 v/v) to the vessel.[8]

-

Microwave Extraction: Place the vessel in a microwave extractor and process according to the instrument's validated parameters for pesticide residue extraction.

-

Centrifugation: After extraction and cooling, centrifuge a portion of the sample extract at high speed to remove fine particulate matter.[8]

-

Dilution: Transfer an aliquot of the clear supernatant and dilute as necessary with the mobile phase to bring the analyte concentration within the calibration range.

-

Transfer: Place the final diluted extract into an autosampler vial for analysis.[10]

3.3. LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase C18 column to separate the analytes. The mobile phase typically consists of a gradient of methanol and a buffered aqueous solution (e.g., 10 mM ammonium acetate).[11]

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode.

-

Detection: Use the Multiple Reaction Monitoring (MRM) mode for detection and quantification.[8][11] Specific precursor-to-product ion transitions are monitored for both Decamethrin and this compound. For example:

-

Decamethrin: m/z 523 [M+NH₄]⁺ → 281[11]

-

This compound: m/z 528 [M+NH₄]⁺ → 286 (predicted)

-

3.4. Quantification

-

A calibration curve is generated by plotting the peak area ratio (Decamethrin / this compound) against the concentration of the calibration standards.

-

The concentration of Decamethrin in the unknown sample is calculated by interpolating its measured peak area ratio from this calibration curve.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical principle of using this compound as an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. epa.gov [epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. cdpr.ca.gov [cdpr.ca.gov]

- 11. Determination of deltamethrin residues in plant materials by liquid chromatography/tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Differences Between Deltamethrin and Deltamethrin-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin, a potent synthetic pyrethroid insecticide, is widely utilized in agriculture and public health for its high efficacy against a broad spectrum of insect pests.[1][2] Its deuterated analog, Deltamethrin-d5, serves as a crucial internal standard for the quantitative analysis of deltamethrin residues in various matrices. While structurally almost identical, the isotopic substitution of deuterium for hydrogen imparts subtle yet significant differences in their physical and chemical properties. This guide provides a comprehensive comparison of Deltamethrin and Deltamethrin-d5, focusing on their distinct physical characteristics, the nuances of their chemical synthesis, and the analytical methodologies employed to differentiate them.

Introduction

Deltamethrin is a Type II pyrethroid insecticide, a class of compounds that act as potent neurotoxins in insects by prolonging the opening of voltage-gated sodium channels.[3] It is a single stereoisomer of a possible eight, which contributes to its high insecticidal activity.[1][2] The name "Decamethrin" was the former name for Deltamethrin.[1]

Deltamethrin-d5 is a stable isotope-labeled version of Deltamethrin where five hydrogen atoms on the phenoxybenzyl moiety have been replaced with deuterium atoms. This isotopic labeling is a powerful tool in analytical chemistry, particularly in mass spectrometry-based methods, as it allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[4] While their biological activity is considered identical for practical purposes, their differing masses form the basis of their analytical distinction.

Physical and Chemical Properties

The primary physical difference between Deltamethrin and Deltamethrin-d5 is their molecular weight, a direct consequence of the heavier deuterium isotopes in the latter. Other physical properties, such as melting point, solubility, and appearance, are nearly identical due to the negligible effect of isotopic substitution on intermolecular forces.

Table 1: Comparison of Physical and Chemical Properties

| Property | Deltamethrin | Deltamethrin-d5 (phenoxy-d5) |

| Chemical Formula | C₂₂H₁₉Br₂NO₃[5] | C₂₂H₁₄D₅Br₂NO₃[6][7] |

| Molecular Weight | 505.20 g/mol [5][8] | 510.23 g/mol [6][9] |

| Appearance | Colorless to white or light beige crystalline powder[8] | White to off-white solid |

| Melting Point | 98-101 °C[10] | 98-102 °C[6] |

| Boiling Point | Decomposes above 300 °C[10] | Not available |

| Water Solubility | <0.002 mg/L (20 °C)[10] | Insoluble |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, cyclohexanone, dioxane, xylene[10] | Soluble in acetonitrile, DMF, DMSO, methanol[7] |

| Vapor Pressure | 1.5 x 10⁻⁸ mmHg (25 °C)[8] | Not available |

| Octanol-Water Partition Coefficient (log Kow) | 6.1[8] | Not available |

| CAS Number | 52918-63-5[2][5] | 2140301-99-9[11] |

Chemical Synthesis

The synthesis of Deltamethrin and Deltamethrin-d5 follows similar chemical pathways, with the key distinction being the introduction of deuterium in the latter.

Synthesis of Deltamethrin

The synthesis of Deltamethrin is a multi-step process that involves the esterification of (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid with (S)-α-cyano-3-phenoxybenzyl alcohol.[2] The stereospecificity of the synthesis is crucial for the final product's high insecticidal activity. The general synthetic route can be outlined as follows:

-

Synthesis of the cyclopropanecarboxylic acid moiety: This involves the reaction of a suitable precursor to form the cyclopropane ring with the desired cis stereochemistry.

-

Synthesis of the α-cyano-3-phenoxybenzyl alcohol moiety: This is typically prepared from 3-phenoxybenzaldehyde.

-

Esterification: The acid and alcohol moieties are then coupled to form the final Deltamethrin ester.

Synthesis of Deltamethrin-d5

The synthesis of Deltamethrin-d5, specifically the phenoxy-d5 variant, requires the use of a deuterated starting material for the alcohol moiety. The core synthetic strategy remains the same as for unlabeled Deltamethrin, but with the following modification:

-

Preparation of deuterated 3-phenoxybenzyl alcohol: This is the critical step where isotopic labeling is introduced. It typically involves the use of deuterated phenol (phenol-d6) which is then used to synthesize 3-(phenoxy-d5)benzaldehyde. Subsequent reduction yields the desired (S)-α-cyano-3-(phenoxy-d5)benzyl alcohol.

-

Esterification: The deuterated alcohol is then esterified with (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid to yield Deltamethrin-d5.

The diagram below illustrates the logical relationship in the synthesis of both compounds, highlighting the key difference.

Caption: Comparative synthesis pathways.

Experimental Protocols for Differentiation

The primary method for differentiating and quantifying Deltamethrin and Deltamethrin-d5 is mass spectrometry coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and detect Deltamethrin and Deltamethrin-d5 based on their retention times and mass-to-charge ratios.

Methodology:

-

Sample Preparation (QuEChERS Method):

-

Homogenize the sample matrix (e.g., soil, food product).

-

Extract the analytes using an organic solvent like acetonitrile.

-

Perform a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar.

-

Oven Program: Start at 100°C, ramp to 280°C.

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

For Deltamethrin: Monitor characteristic ions (e.g., m/z 181, 253).

-

For Deltamethrin-d5: Monitor the corresponding ions shifted by +5 Da (e.g., m/z 186, 258).

-

-

The diagram below outlines the GC-MS workflow for the analysis of Deltamethrin using Deltamethrin-d5 as an internal standard.

Caption: GC-MS analytical workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and selective method for the quantification of Deltamethrin, particularly in complex matrices.

Methodology:

-

Sample Preparation:

-

Similar to GC-MS, a thorough extraction and cleanup procedure is essential.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: Shimadzu 8040 LCMS system or equivalent.

-

Column: C18 reverse-phase column (e.g., Nucleosil C-18).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Deltamethrin transition: e.g., m/z 506 -> 253.

-

Deltamethrin-d5 transition: e.g., m/z 511 -> 258.

-

-

The use of MRM in LC-MS/MS provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interference from the sample matrix.

The following diagram illustrates the principle of MRM for the simultaneous detection of Deltamethrin and Deltamethrin-d5.

Caption: Principle of MRM in LC-MS/MS.

Conclusion

The primary distinction between Deltamethrin and Deltamethrin-d5 lies in their isotopic composition, which results in a measurable difference in molecular weight. While their chemical reactivity and biological effects are virtually identical, this mass difference is the cornerstone of modern analytical techniques for the accurate quantification of Deltamethrin residues. The use of Deltamethrin-d5 as an internal standard in GC-MS and LC-MS/MS analyses is indispensable for achieving high precision and accuracy in residue monitoring, thereby ensuring food safety and environmental protection. This guide provides the foundational knowledge for researchers and professionals working with these compounds, from understanding their fundamental properties to implementing robust analytical methodologies.

References

- 1. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Deltamethrin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deltamethrin [webbook.nist.gov]

- 6. Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 9. Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard [sigmaaldrich.com]

- 10. Deltamethrin (EHC 97, 1990) [inchem.org]

- 11. glpbio.com [glpbio.com]

Decoding the Decamethrin-d5 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for an isotopically labeled internal standard like Decamethrin-d5 is a critical document. It provides the necessary assurance of identity, purity, and isotopic enrichment required for accurate quantitative analytical studies. This in-depth guide explains the key components of a typical this compound CofA, detailing the analytical techniques employed and presenting the data in a clear, understandable format.

This compound, a deuterium-labeled analog of the synthetic pyrethroid insecticide Deltamethrin, is primarily utilized as an internal standard for the quantification of Deltamethrin in various matrices using mass spectrometry-based methods.[1] The incorporation of five deuterium atoms on the phenoxy-phenyl ring creates a mass shift that allows it to be distinguished from the unlabeled analyte, ensuring precise and accurate measurement.

Quantitative Data Summary

A Certificate of Analysis for this compound will typically present the following key quantitative data. The tables below summarize the information commonly found on such a document.

Table 1: General Properties

| Property | Specification |

| Chemical Name | (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, cyano(3-phenoxy-d5)phenyl)methyl ester[1] |

| Synonym(s) | Deltamethrin-d5[1] |

| Molecular Formula | C₂₂H₁₄Br₂D₅NO₃[1] |

| Molecular Weight | 510.2 g/mol [1] |

| Appearance | A semi-solid[1] |

| Solubility | Soluble in Acetonitrile, DMF, DMSO, Methanol[1] |

Table 2: Analytical Specifications

| Test | Method | Specification |

| Purity | HPLC/UV | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₅)[1] |

| Chemical Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

The specifications presented in a CofA are derived from rigorous analytical testing. The following sections detail the typical methodologies used to certify a batch of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is commonly assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique separates the main compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically used for the separation of pyrethroids.

-

Mobile Phase: A gradient of acetonitrile and water is often employed to achieve optimal separation.

-

Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance.

-

Quantification: The purity is calculated by comparing the peak area of the main component to the total area of all observed peaks.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the identity and determining the isotopic enrichment of this compound. High-Resolution Mass Spectrometry (HRMS) is often employed for its ability to provide a highly accurate mass measurement.[2]

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole (LC-MS/MS) or a high-resolution mass spectrometer (e.g., QTOF).[3][4][5][6]

-

Ionization: Electrospray ionization (ESI) is a common technique used for this type of molecule.

-

Analysis: The mass spectrometer is operated in full scan mode to determine the molecular weight and in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[4] The analysis will confirm the expected mass shift due to the five deuterium atoms.[2]

-

Isotopic Purity Calculation: The isotopic purity is determined by analyzing the distribution of the molecular ion cluster and quantifying the percentage of molecules that contain the desired number of deuterium atoms.[2]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule and confirms the position of the deuterium labels.[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the phenoxy-phenyl ring (typically found in the aromatic region) will be absent or significantly reduced.[2] This provides direct evidence of successful deuteration at the intended positions.

-

¹³C NMR: The carbon-13 NMR spectrum will show the expected number of carbon signals, confirming the overall carbon skeleton of the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the analysis and certification of a batch of this compound.

Caption: Workflow for the synthesis, analysis, and certification of this compound.

This comprehensive guide provides the foundational knowledge for interpreting a this compound Certificate of Analysis. By understanding the data presented and the methodologies used to obtain it, researchers can confidently use this internal standard in their quantitative studies, ensuring the accuracy and reliability of their results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 1217633-23-2 | Benchchem [benchchem.com]

- 3. cdpr.ca.gov [cdpr.ca.gov]

- 4. epa.gov [epa.gov]

- 5. Validation of LC-MS/MS method for simultaneous determination of chlorpyrifos, deltamethrin, imidacloprid and some of their metabolites in maize silage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity Decamethrin-d5

For researchers, scientists, and drug development professionals requiring high-purity Decamethrin-d5, a deuterated internal standard essential for the accurate quantification of the pyrethroid insecticide deltamethrin, several commercial suppliers offer this critical analytical tool. This technical guide provides a comprehensive overview of available suppliers, their product specifications, and detailed experimental protocols for its use in mass spectrometry-based analyses.

Commercial Supplier Specifications

The following table summarizes the product specifications for this compound (also marketed as Deltamethrin-d5) from various reputable suppliers. This allows for a direct comparison of purity, formulation, and other key parameters.

| Supplier | Product Name | Purity | Molecular Formula | Molecular Weight | Notes |

| Cayman Chemical | Deltamethrin-d5 | ≥99% deuterated forms (d1-d5)[1][2] | C₂₂H₁₄D₅Br₂NO₃[1][2] | 510.2 g/mol [2] | Intended for use as an internal standard for GC- or LC-MS.[2] |

| Santa Cruz Biotechnology | Deltamethrin-d5 (Mixture of Diastereomers) | Chemical Purity: 95%, Isotopic Purity: 94.6%[3] | C₂₂H₁₄D₅Br₂NO₃[4] | 510.23 g/mol [4] | Strong inhibitor of calcineurin.[4] |

| MedChemExpress | Deltamethrin-d5 | Not specified, Certificate of Analysis available[5] | C₂₂H₁₄D₅Br₂NO₃[6] | 510.23 g/mol [6] | Deuterium labeled Deltamethrin.[5] |

| GlpBio | Deltamethrin-d5 | >98.00%[7][8] | C₂₂H₁₄D₅Br₂NO₃[7] | Not Specified | Deuterium labeled Deltamethrin.[7] |

| Bertin Bioreagent | Deltamethrin-d5 | ≥99% deuterated forms (d1-d5) | C₂₂H₁₄D₅Br₂NO₃ | 510.2 g/mol | Intended for use as an internal standard for GC- or LC-MS. |

Experimental Protocols: Quantification of Deltamethrin using this compound as an Internal Standard

This compound is employed as an internal standard to correct for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of deltamethrin quantification. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation protocol for the analysis of pesticide residues in various matrices.

Materials:

-

Homogenized sample (e.g., fruits, vegetables, soil, biological tissue)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)

-

This compound internal standard solution of known concentration

-

Centrifuge tubes (50 mL and 15 mL)

Procedure:

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive SPE Cleanup (d-SPE):

-

Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents (the type and amount of sorbent will depend on the matrix).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

-

Instrumental Analysis: GC-MS/MS

Instrumentation:

-

Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

A suitable capillary column (e.g., a non-polar or mid-polar column).

Typical Parameters:

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 300 °C) to ensure proper separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both deltamethrin and this compound should be selected for high selectivity and sensitivity.

Instrumental Analysis: LC-MS/MS

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

A suitable C18 reversed-phase column.

Typical Parameters:

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). As with GC-MS/MS, specific transitions for the analyte and internal standard are monitored.

Mandatory Visualizations

Signaling Pathway of Deltamethrin

This compound, as a deuterated analog, is used for analytical quantification and does not have a signaling pathway of its own. The following diagram illustrates the mechanism of action of its non-deuterated counterpart, deltamethrin, which primarily targets voltage-gated sodium channels in nerve cells.[9]

Caption: Mechanism of action of deltamethrin on voltage-gated sodium channels.

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantification of deltamethrin in a sample using this compound as an internal standard.

Caption: General experimental workflow for deltamethrin quantification.

References

- 1. Deltamethrin-d5 - Cayman Chemical [bioscience.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. glpbio.com [glpbio.com]

- 9. Deltamethrin Technical Fact Sheet [npic.orst.edu]

Decamethrin-d5: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Decamethrin-d5. The information presented herein is crucial for ensuring the integrity and accuracy of research and analytical applications involving this isotopically labeled internal standard. The stability of this compound is discussed in the context of its non-deuterated counterpart, deltamethrin, as the deuterium labeling is not expected to significantly alter its fundamental chemical stability.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are recommended by suppliers. These conditions are designed to minimize degradation and ensure the long-term stability of the compound.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Source |

| Solid | -20°C | ≥ 4 years | [1] |

| Stock Solution | -80°C | 6 months | |

| Stock Solution | -20°C | 1 month |

Stability Profile of Decamethrin

The stability of this compound is influenced by several environmental factors, including temperature, pH, and light. Understanding these factors is critical for handling and storing the compound, as well as for interpreting analytical results.

Thermal Stability

Deltamethrin, the non-deuterated analog of this compound, is reported to be stable at temperatures up to 190°C.

pH Stability

The stability of deltamethrin is highly dependent on the pH of the medium. It is stable in neutral and acidic environments but undergoes hydrolysis in alkaline conditions.

Table 2: pH Stability of Deltamethrin

| pH | Stability | Half-life (at 25°C) |

| 5 | Stable | Not applicable |

| 7 | Stable | Not applicable |

| 9 | Unstable (hydrolysis) | 2.5 days[2] |

Photostability

Deltamethrin is susceptible to degradation upon exposure to ultraviolet (UV) radiation. Photodegradation can lead to a variety of reactions, including ester cleavage, photoisomerization, decyanation, and dehalogenation.[3] Therefore, it is imperative to protect this compound from light during storage and handling.

Degradation Pathways

The degradation of deltamethrin, and by extension this compound, can proceed through several pathways, primarily hydrolysis and photolysis.

Hydrolytic Degradation

Under alkaline conditions, the primary degradation pathway is the hydrolysis of the ester linkage. This results in the formation of two main degradation products:

-

3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA)

-

3-phenoxybenzyl alcohol , which can be further oxidized to 3-phenoxybenzaldehyde (3-PBA) and then to 3-phenoxybenzoic acid (3-PBAc) .

Photolytic Degradation

Exposure to UV light can induce a more complex degradation profile. In addition to ester cleavage, photolytic degradation can involve:

-

Cis-trans isomerization: Conversion of the active isomer to less active or inactive isomers.

-

Decyanation: Loss of the cyano group.

-

Dehalogenation: Removal of bromine atoms.

The following diagram illustrates the major degradation pathways of deltamethrin.

Experimental Protocols

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A common starting point is a mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm or 275 nm.

-

Injection Volume: 20 µL.

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

-

Sample Preparation: Subject this compound samples to stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic stress). At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Forced Degradation Study Protocol:

-

Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C).

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber).

Analysis: Inject the stressed samples into the HPLC system and monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Mode of Action: Interaction with Voltage-Gated Sodium Channels

Decamethrin, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nervous system of insects.

Pyrethroids bind to the VGSCs and modify their gating properties. Specifically, they slow down both the activation and inactivation of the channel, leading to a prolonged influx of sodium ions. This disruption of normal nerve impulse transmission results in hyperexcitation of the nervous system, leading to paralysis and eventual death of the insect.

The following diagram illustrates the interaction of pyrethroids with the voltage-gated sodium channel.

Conclusion

The stability of this compound is a critical factor for its effective use as an internal standard in analytical methods. Proper storage at -20°C for solids and -80°C for long-term solution storage is essential to minimize degradation. Exposure to alkaline conditions and UV light should be strictly avoided. The information and protocols provided in this guide will assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound and ensuring the reliability of their experimental data.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of the highest accuracy and precision is not just a goal, but a necessity. This technical guide provides a comprehensive exploration of deuterated internal standards, widely regarded as the gold standard for quantitative analysis. We will delve into the core principles of their application, present comparative data, provide detailed experimental protocols, and offer insights into their synthesis and the regulatory landscape.

The Core Principle: Why Deuterated Standards are Superior

In liquid chromatography-mass spectrometry (LC-MS), analytical variability can be introduced at numerous stages, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An internal standard (IS) is a compound of known concentration added to samples to correct for these variations. An ideal internal standard co-elutes with the analyte of interest and experiences identical ionization effects, thereby compensating for fluctuations in the analytical process.

Deuterated internal standards are stable isotope-labeled analogs of an analyte where one or more hydrogen atoms have been replaced by deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical workflow. This co-elution and analogous behavior in the ion source are what make deuterated standards exceptionally effective at correcting for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix.

Quantitative Data Presentation: A Comparative Analysis

The advantages of employing deuterated internal standards are most evident in the significant improvements in data quality. The following tables summarize quantitative data from various studies, comparing the performance of deuterated internal standards to other common approaches, such as the use of structural analogs or external calibration (no internal standard).

Table 1: Comparison of Accuracy Using Different Internal Standard Strategies

| Analyte | Matrix | Internal Standard Type | Accuracy (% Bias / % Relative Error) | Reference |

| Drug X | Human Plasma | Deuterated IS | Within ±5% | [1] |

| Drug X | Human Plasma | Structural Analog IS | Up to ±20% | [1] |

| Pesticides | Cannabis | Deuterated IS | Within ±15% | [2] |

| Pesticides | Cannabis | No IS | Can exceed ±50% | [2] |

| Kahalalide F | Plasma | Deuterated IS | Mean bias: 100.3% | [3] |

| Kahalalide F | Plasma | Structural Analog IS | Mean bias: 96.8% | [3] |

Table 2: Comparison of Precision Using Different Internal Standard Strategies

| Analyte | Matrix | Internal Standard Type | Precision (% RSD / % CV) | Reference |

| Drug Y | Human Plasma | Deuterated IS | < 5% | [1] |

| Drug Y | Human Plasma | Structural Analog IS | 10-15% | [1] |

| Pesticides | Cannabis | Deuterated IS | < 15% | [2] |

| Pesticides | Cannabis | No IS | > 20% | [2] |

| Kahalalide F | Plasma | Deuterated IS | Standard Deviation: 7.6% | [3] |

| Kahalalide F | Plasma | Structural Analog IS | Standard Deviation: 8.6% | [3] |

Table 3: Matrix Effect Compensation

| Analyte | Matrix | Internal Standard Type | Matrix Effect | Reference |

| Various Drugs | Biological | Deuterated IS | Effectively compensated | [4] |

| Various Drugs | Biological | Structural Analog IS | Partial or no compensation | [5] |

| Metanephrines | Plasma | Deuterated IS | Differential matrix effects observed due to chromatographic shift | [6] |

Synthesis of Deuterated Standards

The availability of high-purity deuterated standards is crucial for their application. Several methods are employed for their synthesis:

-

Hydrogen-Deuterium Exchange (HDX): This method involves the exchange of protons for deuterons from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst (e.g., metal catalysts) or under acidic or basic conditions.[2][5] This can be a cost-effective method, but care must be taken to ensure the deuterium label is on a non-exchangeable position in the molecule.[2]

-

Catalytic Deuteration: This technique introduces deuterium into a molecule by using deuterium gas (D₂) and a catalyst, such as palladium on carbon (Pd/C).[7] It is commonly used for the deuteration of unsaturated compounds.[8]

-

Total Synthesis with Isotope-Containing Building Blocks: This approach involves the complete chemical synthesis of the target molecule using starting materials that already contain deuterium atoms.[2] This method offers precise control over the location and number of deuterium labels but can be more complex and expensive.[2][5]

Experimental Protocols

The following are detailed methodologies for key applications of deuterated standards in mass spectrometry.

Therapeutic Drug Monitoring (TDM) of Immunosuppressants in Whole Blood

This protocol describes the quantification of immunosuppressants like tacrolimus, sirolimus, and everolimus.

Materials:

-

Whole blood samples (patient, calibrators, and quality controls)

-

Deuterated internal standard mix (e.g., tacrolimus-d3, sirolimus-d3, everolimus-d4)

-

Protein precipitation reagent (e.g., zinc sulfate in methanol or acetonitrile with 0.1% formic acid)

-

LC-MS/MS system with a C18 or similar reversed-phase column

Methodology:

-

Sample Preparation:

-

To 50 µL of whole blood sample, calibrator, or quality control, add a known amount of the deuterated internal standard mixture.[9]

-

Add 250 µL of the protein precipitation reagent.[9]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[4]

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4][9]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[4][9]

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Employ a suitable gradient elution to chromatographically separate the analytes.

-

Detect the analytes and their corresponding deuterated internal standards using Multiple Reaction Monitoring (MRM).[9]

-

-

Data Analysis:

-

Calculate the peak area ratio of each analyte to its deuterated internal standard.[4]

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[4]

-

Determine the concentration of the analytes in the patient samples by interpolating their peak area ratios from the calibration curve.[4]

-

Pharmacokinetic (PK) Study of a Novel Drug Candidate in Plasma

This protocol outlines a general procedure for quantifying a drug candidate in plasma for pharmacokinetic analysis.

Materials:

-

Plasma samples (from study subjects, calibrators, and QCs)

-

Deuterated internal standard of the drug candidate

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

UHPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

Preparation of Solutions:

-

Prepare stock solutions of the analyte and deuterated internal standard in a suitable organic solvent (e.g., methanol or DMSO).[10]

-

Prepare a series of working solutions for the calibration curve and QCs by serially diluting the analyte stock solution.[10]

-

Prepare a working solution of the deuterated internal standard in the protein precipitation solvent.[10]

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples, calibrators, and QCs into a 96-well plate.

-

Add 10 µL of the deuterated internal standard working solution to each well.[4]

-

Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.[4]

-

Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes at 4°C.[10]

-

Transfer 100 µL of the supernatant to a new 96-well plate for analysis.[10]

-

-

LC-MS/MS Analysis:

-

LC System: UHPLC with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

-

Mobile Phase A: Water with 0.1% Formic Acid.[10]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.[10]

-

Injection Volume: 5 µL.[10]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive or negative mode.[10]

-

Detection: Optimize MRM transitions (precursor ion > product ion) and collision energies for both the analyte and the deuterated internal standard.[10]

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.[10]

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).[10]

-

Generate a calibration curve using a weighted (e.g., 1/x² or 1/x) linear regression.[4]

-

Quantify the analyte concentration in the study samples from the calibration curve.[4]

-

Regulatory Landscape

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[11][12][13] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework.[14][15] These guidelines strongly recommend the use of a stable isotope-labeled internal standard, like a deuterated standard, for mass spectrometry-based assays.[14][16] The use of a SIL-IS is considered a key component in ensuring the accuracy, precision, and reliability of the bioanalytical data submitted for regulatory review.[16][17]

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of deuterated standards.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Logical comparison of deuterated vs. analog internal standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality, reliability, and defensibility of their analytical data.

References

- 1. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. benchchem.com [benchchem.com]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 6. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]

- 7. google.com [google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. fda.gov [fda.gov]

- 13. fda.gov [fda.gov]

- 14. benchchem.com [benchchem.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Unseen Advantage: A Technical Guide to Decamethrin-d5 in High-Accuracy Residue Analysis

For Immediate Release

A deep dive into the pivotal role of isotopically labeled standards in ensuring data integrity and accuracy in the quantitative analysis of deltamethrin residues.

In the meticulous world of residue analysis, where precision and reliability are paramount, the choice of internal standard can be the determining factor between ambiguous and definitive results. This technical guide explores the key advantages of employing Decamethrin-d5, a deuterated analog of the widely used pyrethroid insecticide deltamethrin, in quantitative analytical workflows. For researchers, scientists, and professionals in drug development and food safety, understanding the nuances of isotopic dilution techniques is crucial for generating robust and defensible data.

The Challenge of the Matrix: A Persistent Hurdle in Residue Analysis

The accurate quantification of pesticide residues, such as deltamethrin, in complex matrices like soil, food products, and biological tissues is fraught with challenges. The "matrix effect," a phenomenon where co-extracted components interfere with the ionization of the target analyte in the mass spectrometer, can lead to significant signal suppression or enhancement. This variability can result in under- or overestimation of the actual residue levels, compromising the integrity of the analysis.

This compound: The Gold Standard for Mitigating Matrix Effects

This compound serves as an ideal internal standard for the analysis of deltamethrin.[1] As a stable isotope-labeled compound, it is chemically identical to deltamethrin but has a slightly higher molecular weight due to the replacement of five hydrogen atoms with deuterium. This subtle difference allows it to be distinguished by the mass spectrometer, while its identical physicochemical properties ensure that it behaves in the same manner as the non-labeled analyte throughout the entire analytical process—from extraction and cleanup to chromatographic separation and ionization.

The primary advantage of using this compound is its ability to compensate for variations in the analytical process, most notably the matrix effect.[2] By adding a known amount of this compound to the sample at the beginning of the workflow, any loss of analyte during sample preparation or any signal fluctuation during analysis will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal remains constant, thus providing a highly accurate and precise quantification of the deltamethrin residue, irrespective of matrix-induced variations.

Quantitative Data Summary

The use of isotopically labeled internal standards like this compound consistently leads to improved accuracy and precision in residue analysis. The following table summarizes typical validation data for deltamethrin analysis in various matrices when an internal standard is employed.

| Parameter | Soil[2] | Animal Feed | Pine Products[3] |

| Limit of Quantitation (LOQ) | 0.10 µg/kg | 1 - 10 µg/kg | 0.6 - 79 µg/kg |

| Recovery Rate | >70% | 84 - 115% | 82 - 102% |

| Relative Standard Deviation (RSD) | <20% | <10% | <9% |

Experimental Protocol: Determination of Deltamethrin in Produce using QuEChERS and LC-MS/MS

This protocol provides a detailed methodology for the analysis of deltamethrin residues in high-water-content produce, such as fruits and vegetables, utilizing this compound as an internal standard.

1. Sample Preparation and Homogenization:

-

Weigh 10-15 g of the representative produce sample into a 50 mL centrifuge tube.

-

For dry samples, add an appropriate amount of deionized water to rehydrate.

-

Homogenize the sample using a high-speed blender or homogenizer until a uniform consistency is achieved.

2. Fortification with Internal Standard:

-

Spike the homogenized sample with a known concentration of this compound solution in acetonitrile.

3. QuEChERS Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

-

Vortex the tube for 30 seconds.

-

Centrifuge at a high speed for 2 minutes.

5. LC-MS/MS Analysis:

-

Take an aliquot of the cleaned-up extract and dilute it with an appropriate mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

LC-MS/MS Parameters (Illustrative):

-

LC Column: C18 reversed-phase column

-

Mobile Phase: Gradient elution with water and methanol/acetonitrile containing a modifier like ammonium formate or acetate.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

-

Deltamethrin Transition: e.g., m/z 506 → m/z 281

-

This compound Transition: e.g., m/z 511 → m/z 281

-

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logical advantage of using an internal standard, the following diagrams are provided.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern, high-accuracy deltamethrin residue analysis. By effectively compensating for matrix effects and other sources of analytical variability, it ensures the generation of reliable and reproducible data. For laboratories conducting routine monitoring, research studies, or regulatory submissions, the adoption of this isotopic dilution technique is not merely a best practice but a critical component for ensuring data integrity and confidence in analytical results.

References

- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 2. agilent.com [agilent.com]

- 3. Collection - Development and Validation of an Analytical Methodology To Determine Deltamethrin Residues and Its Metabolites in Pine Products Using GC-QTOF-MS - ACS Agricultural Science & Technology - Figshare [acs.figshare.com]

Methodological & Application

Application Note: High-Throughput Analysis of Deltamethrin in Environmental Samples Using Decamethrin-d5 as an Internal Standard by LC-MS/MS

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of deltamethrin, a widely used synthetic pyrethroid insecticide, in various environmental matrices.[1] The protocol employs a stable isotope-labeled internal standard, Decamethrin-d5, to ensure accuracy and precision in complex matrices by correcting for matrix effects.[2] The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for residue analysis.[3][4] Detailed sample preparation, chromatographic conditions, and mass spectrometric parameters are provided to enable straightforward implementation in a laboratory setting.

Introduction

Deltamethrin is a potent insecticide used globally in agriculture and public health to control a wide range of insect pests.[1] Its widespread use necessitates reliable analytical methods for monitoring its residues in environmental samples to ensure regulatory compliance and assess potential ecological impact. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its superior sensitivity and specificity.[3][5]

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices, as it effectively compensates for variations in sample preparation and potential matrix-induced signal suppression or enhancement.[2][5] this compound, the deuterated analog of deltamethrin, is an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[6][7] This application note provides a comprehensive protocol for the analysis of deltamethrin using this compound as an internal standard, applicable to various sample types.

Experimental Protocols

Materials and Reagents

-

Deltamethrin analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)[1]

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)[1]

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve deltamethrin and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol to create a calibration curve.

-